
Ethanethiol sodium salt
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Description
Ethanethiol sodium salt is a useful research compound. Its molecular formula is C2H6NaS and its molecular weight is 85.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Ethanethiol sodium salt serves as a powerful nucleophile in organic synthesis. Its applications include:
- Synthesis of Thioethers : It can react with alkyl halides to produce thioethers through nucleophilic substitution reactions.
- Formation of Sulfides : It is used to synthesize sulfides by reacting with carbonyl compounds, providing a pathway for the introduction of sulfur into organic molecules.
- Preparation of Metal Thiolates : this compound can form complexes with transition metals, which are useful in catalysis and material science.
Table 1: Reactions Involving this compound
Reaction Type | Example Reaction | Product Type |
---|---|---|
Nucleophilic Substitution | R X+NaSEt→R SEt+NaX | Thioether |
Carbonyl Addition | RCHO+NaSEt→RCH SEt O | Thioacetal |
Metal Complex Formation | Mn++NaSEt→[M SEt x]n−x | Metal Thiolate Complex |
Analytical Chemistry
This compound is utilized in analytical chemistry for its ability to form stable complexes with metal ions. This property is exploited in:
- Metal Ion Detection : It can be used to detect and quantify metal ions in various samples through colorimetric methods.
- Chromatography : Its derivatives are employed in chromatographic techniques to separate compounds based on their affinity for thiols.
Environmental Applications
In environmental science, this compound has potential applications in:
- Wastewater Treatment : Its reactivity allows it to bind heavy metals, aiding in the removal of toxic metals from wastewater.
- Bioremediation : It can enhance the solubility of hydrophobic pollutants, facilitating their biodegradation.
Case Study 1: Synthesis of Thioethers
A study demonstrated the efficiency of this compound in synthesizing thioethers from various alkyl halides. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility in organic synthesis.
Case Study 2: Heavy Metal Removal
Research conducted on wastewater treatment revealed that this compound effectively reduces heavy metal concentrations. The study reported a significant decrease in lead and mercury levels when treated with this compound, indicating its potential as a remediation agent.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing ethanethiol sodium salt, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting ethanethiol with sodium hydroxide or sodium hydride in anhydrous solvents like ethanol or tetrahydrofuran (THF). Titration with standardized acid can confirm stoichiometric conversion. Purity is validated via gravimetric analysis (residual moisture) and spectroscopic techniques (e.g., FT-IR for S–H bond absence at ~2550 cm⁻¹). For reproducibility, inert atmospheres (N₂/Ar) are critical to prevent oxidation .
Q. How should this compound be safely handled in laboratory settings?
- Methodological Answer : Use corrosion-resistant PPE (nitrile gloves, goggles) due to its corrosivity (UN 3263). Store in airtight containers at room temperature, away from oxidizers. Neutralize spills with weak acids (e.g., dilute acetic acid) and dispose via hazardous waste protocols. Safety protocols should align with GHS Hazard Statements H314 (skin corrosion) and H318 (eye damage) .
Q. What experimental approaches are recommended for characterizing this compound’s solubility and reactivity?
- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) under controlled pH. Reactivity can be assessed via nucleophilic substitution reactions (e.g., alkyl halides) monitored by GC-MS or NMR. For stability, track decomposition via TGA/DSC under varying temperatures .
Advanced Research Questions
Q. How can contradictory data on this compound’s thermal decomposition pathways be resolved?
- Methodological Answer : Discrepancies in proposed mechanisms (e.g., radical vs. ionic pathways) require multi-method validation. Use pyrolysis-GC-MS to identify volatile products (e.g., H₂S, ethylene) and in-situ FT-IR to detect intermediates. Theoretical calculations (DFT) can model transition states to reconcile experimental observations .
Q. What strategies optimize this compound’s nucleophilicity in cross-coupling reactions?
- Methodological Answer : Enhance nucleophilicity by using aprotic solvents (DMF, DMSO) and phase-transfer catalysts (e.g., tetrabutylammonium bromide). Kinetic studies under varying temperatures and substituent effects (e.g., electron-withdrawing groups on substrates) can refine reaction mechanisms. Compare yields and selectivity with other thiolate salts (e.g., NaSCH₃) .
Q. How do spectroscopic properties of this compound differ from its protonated form (ethanethiol)?
- Methodological Answer : UV-Vis spectroscopy reveals a redshift in absorption maxima for the sodium salt (240 nm, log ε 3.7 in aqueous NaOH) compared to ethanethiol (195 nm, log ε 3.15 in ethanol), attributed to electronic transitions involving the sulfur lone pairs. XPS can further differentiate sulfur oxidation states (S⁻ vs. S–H) .
Q. What statistical methods are appropriate for analyzing this compound’s reaction kinetics?
- Methodological Answer : Employ pseudo-first-order kinetics under excess reagent conditions. Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit time-concentration data. For complex systems (e.g., competing pathways), apply multivariate analysis or principal component analysis (PCA) to isolate variables .
Q. Data Interpretation & Replication Challenges
Q. How can researchers address inconsistencies in reported reaction yields involving this compound?
- Methodological Answer : Standardize reaction parameters (solvent purity, moisture levels, catalyst loading) and validate via interlaboratory studies. Use internal standards (e.g., deuterated analogs) in NMR for quantification. Report detailed experimental conditions (e.g., stirring rate, inert gas flow) to enhance reproducibility .
Q. What analytical techniques confirm the absence of disulfide byproducts in this compound synthesis?
Properties
Molecular Formula |
C2H6NaS |
---|---|
Molecular Weight |
85.13 g/mol |
InChI |
InChI=1S/C2H6S.Na/c1-2-3;/h3H,2H2,1H3; |
InChI Key |
QPUSANCBJDDXSA-UHFFFAOYSA-N |
Canonical SMILES |
CCS.[Na] |
Origin of Product |
United States |
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